molecular formula C20H21ClN2O3 B247824 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

Cat. No. B247824
M. Wt: 372.8 g/mol
InChI Key: KDVAWHWRXSIGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and is involved in the development and activation of B-cells, which play a crucial role in the immune system. In recent years, BTK inhibitors have emerged as a promising class of drugs for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.

Mechanism of Action

1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is important for the survival and proliferation of B-cells. By inhibiting BTK, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine blocks the activation of these signaling pathways and induces apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects
1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to inhibiting the activity of BTK, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to inhibit the activity of other kinases, such as AKT and ERK. 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to induce apoptosis in B-cells and to inhibit the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine is its high potency and selectivity for BTK. 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to have an IC50 (half maximal inhibitory concentration) of less than 5 nM for BTK, which is significantly more potent than other BTK inhibitors, such as ibrutinib. In addition, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration.
One of the limitations of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine is its relatively short half-life in vivo. 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has a half-life of around 2-3 hours in rats and dogs, which may limit its efficacy in clinical settings. Another limitation of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine is its potential for off-target effects, as it has been shown to inhibit the activity of other kinases besides BTK.

Future Directions

There are several potential future directions for the development of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other drugs, such as immunomodulatory drugs and checkpoint inhibitors, to enhance their anti-tumor activity. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects. Finally, there is also interest in exploring the use of BTK inhibitors in other B-cell disorders, such as autoimmune diseases and allergies.

Synthesis Methods

The synthesis of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-methylphenol with 3-chlorobenzoyl chloride to form 4-methylphenyl 3-chlorobenzoate. This intermediate is then reacted with piperazine in the presence of a base to form the final product, 1-(3-chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine. The overall yield of the synthesis is around 25%.

Scientific Research Applications

1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In a study published in Blood, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine was shown to significantly inhibit the growth of chronic lymphocytic leukemia cells in vitro and in vivo. Another study published in Cancer Research demonstrated that 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine was effective in inhibiting the growth of mantle cell lymphoma cells in vitro and in vivo. In addition, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to enhance the anti-tumor activity of other drugs, such as venetoclax, in preclinical models.

properties

Product Name

1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

1-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C20H21ClN2O3/c1-15-5-7-18(8-6-15)26-14-19(24)22-9-11-23(12-10-22)20(25)16-3-2-4-17(21)13-16/h2-8,13H,9-12,14H2,1H3

InChI Key

KDVAWHWRXSIGDC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.